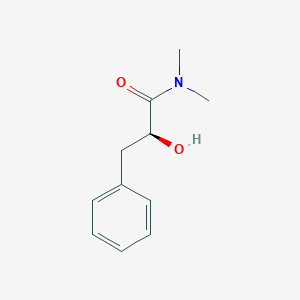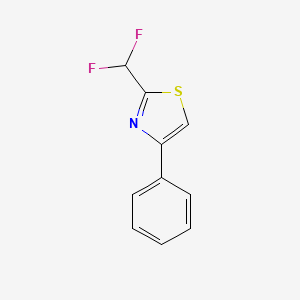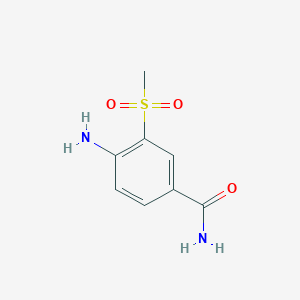![molecular formula C11H9NO3 B12067964 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)
5-[(E)-2-nitroprop-1-enyl]-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-2-nitroprop-1-enyl]-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a nitroprop-1-enyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran typically involves the condensation of 5-formyl-1-benzofuran with nitropropane in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 5-formyl-1-benzofuran reacts with the nitropropane to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-nitroprop-1-enyl]-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where electrophiles such as halogens can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are halogenated derivatives of the benzofuran ring.
Scientific Research Applications
5-[(E)-2-nitroprop-1-enyl]-1-benzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-[(E)-2-nitroprop-1-enyl]-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole: This compound has a similar structure but with a benzodioxole ring instead of a benzofuran ring.
5-[(E)-2-nitroprop-1-enyl]-2-benzofuran: This compound has the nitroprop-1-enyl group at the 2-position instead of the 5-position.
Uniqueness
5-[(E)-2-nitroprop-1-enyl]-1-benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitroprop-1-enyl group at the 5-position of the benzofuran ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-[(E)-2-nitroprop-1-enyl]-1-benzofuran |
InChI |
InChI=1S/C11H9NO3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-7H,1H3/b8-6+ |
InChI Key |
PANKQJCPRIMQBC-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OC=C2)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)


![4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol](/img/structure/B12067915.png)
![(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)





![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

